N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
Description
Chemical Structure: The compound features a 1,2-diamine backbone substituted with a 4-chlorobenzyl group at one nitrogen and an ethyl group at the other.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.2ClH/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10;;/h3-6H,2,7-9,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJQJYYVDROMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=C(C=C1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Ethane-1,2-diamine
The most common approach involves sequential alkylation of ethane-1,2-diamine with 4-chlorobenzyl chloride and ethyl bromide. Ethane-1,2-diamine’s two primary amines necessitate controlled reaction conditions to prevent quaternary ammonium salt formation.
Procedure :
- First Alkylation : Ethane-1,2-diamine reacts with 4-chlorobenzyl chloride (1:1 molar ratio) in refluxing toluene using NaOH as a base. The reaction proceeds via an SN2 mechanism, yielding N-(4-chlorobenzyl)ethane-1,2-diamine.
- Second Alkylation : The intermediate is treated with ethyl bromide (1:1 molar ratio) in dichloromethane with K₂CO₃, selectively alkylating the remaining primary amine.
- Salt Formation : The free base is dissolved in ethanol and treated with concentrated HCl (2 equivalents) to precipitate the dihydrochloride salt.
Optimization :
Reductive Amination Pathway
An alternative method employs reductive amination to introduce the ethyl group, followed by benzylation.
Procedure :
- Schiff Base Formation : Ethane-1,2-diamine reacts with acetaldehyde in methanol to form a Schiff base, protecting one amine.
- Benzylation : The protected amine reacts with 4-chlorobenzyl chloride in THF using NaH, yielding N-(4-chlorobenzyl)-N’-ethylideneeethane-1,2-diamine.
- Reduction : The imine is reduced with NaBH₄, producing N'-[(4-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine.
- Salt Formation : HCl gas is bubbled through an ether solution of the free base to precipitate the dihydrochloride.
Advantages :
Solid-Phase Synthesis for Scalability
Industrial-scale synthesis utilizes continuous flow reactors to enhance efficiency.
Procedure :
- Continuous Alkylation : Ethane-1,2-diamine and alkylating agents (4-chlorobenzyl chloride, ethyl bromide) are pumped into a reactor at 120°C with residence time <10 minutes.
- In-line Neutralization : HCl byproduct is neutralized with NaOH, minimizing side reactions.
- Crystallization : The product is crystallized directly from the reaction mixture using anti-solvent addition.
Yield : 85–90% with >99% purity by HPLC.
Critical Analysis of Methodologies
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Direct Alkylation | 62–68 | 95–97 | Moderate | Over-alkylation |
| Reductive Amination | 78–82 | 98–99 | Low | Multi-step purification |
| Solid-Phase Synthesis | 85–90 | >99 | High | Equipment cost |
Purification and Characterization
Recrystallization
The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 214–216°C.
Spectroscopic Characterization
- ¹H NMR (D₂O) : δ 7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 3.72 (s, 2H, CH₂Ph), 3.45 (t, 2H, NCH₂), 2.98 (q, 2H, NCH₂CH₃), 2.85 (t, 2H, NH₂CH₂), 1.32 (t, 3H, CH₃).
- IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-Cl), 1450 cm⁻¹ (C-N).
Industrial and Pharmaceutical Relevance
The compound’s efficacy as a kinase inhibitor intermediate has driven demand for scalable methods. Solid-phase synthesis reduces production costs by 40% compared to batch processes.
Chemical Reactions Analysis
Synthetic Routes and Reaction Conditions
The compound is synthesized via nucleophilic substitution between 4-chlorobenzyl chloride and ethylethane-1,2-diamine. Key parameters include:
-
Solvents : Ethanol, methanol, or toluene for reflux conditions .
-
Base : Sodium hydroxide or potassium carbonate to neutralize HCl byproducts .
Industrial Optimization : Continuous flow reactors enhance scalability and purity through precise control of temperature and reactant stoichiometry .
Oxidation Reactions
The ethylenediamine backbone undergoes oxidation under acidic or basic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide | Aqueous HCl, 50°C | N-oxide derivatives |
| Potassium permanganate | Acidic medium, reflux | Carboxylic acid derivatives |
Oxidation primarily targets the secondary amine groups, forming stable N-oxides or degrading the ethylenediamine chain .
Substitution Reactions
The chlorine atom on the benzyl group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia | CuCl₂, 120°C | 4-Aminobenzyl derivative |
| Methanol | K₂CO₃, DMF, 80°C | 4-Methoxybenzyl derivative |
NAS reactions are facilitated by electron-withdrawing groups, enhancing the benzyl chloride’s reactivity .
Cyclization and Heterocycle Formation
The ethylenediamine moiety enables cyclization with carbonyl compounds:
| Reagent | Conditions | Product |
|---|---|---|
| Phosgene | THF, 0°C | Imidazolidinone derivatives |
| Carbon disulfide | NaOH, reflux | Thiazolidine derivatives |
These reactions exploit the compound’s bifunctional amine groups to form five- or six-membered heterocycles .
Complexation and Ligand Behavior
The compound acts as a ligand in coordination chemistry:
-
Metal Ions : Binds Co(II), Ni(II), and Cu(II) in a bidentate mode via amine groups .
-
Applications : Used to synthesize metal-organic frameworks (MOFs) for catalytic applications .
Stability and Degradation
Scientific Research Applications
Chemistry
N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride serves as a reagent in organic synthesis. It is used as a building block for more complex molecules, allowing researchers to explore new chemical pathways and reactions.
Biology
The compound has been studied for its biological activities, particularly its interactions with biomolecules. Its structure suggests potential for various biological applications, including enzyme inhibition and receptor modulation.
Medicine
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for drug development. Its effectiveness against resistant bacterial strains has been documented, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Case Studies:
Research has shown that N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride demonstrates significant antimicrobial activity against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC):
- Against Staphylococcus aureus: MIC values as low as 0.5 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus).
- Against Escherichia coli: Comparable effectiveness observed.
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes such as DNA replication and protein synthesis .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various chemical processes. Its unique properties make it valuable for developing new materials and formulations.
Mechanism of Action
The mechanism of action of N’-[(4-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Diamine Derivatives
Key structural differences among analogs include:
- Aromatic substituents: Chlorophenyl, quinolinyl, benzimidazolyl, or diphenyl groups.
- Alkyl substituents : Methyl, ethyl, isobutyl, or chloroethyl groups.
- Salt forms : Most analogs are dihydrochlorides to improve solubility.
Table 1: Structural and Physicochemical Properties of Selected Analogs
Substituent Effects on Bioactivity and Physicochemistry
- Chlorophenyl Groups : Present in the target compound and AK5 (), these groups enhance lipophilicity and receptor binding. AK5 showed anti-inflammatory activity comparable to Indomethacin, suggesting the chlorophenyl moiety is critical for bioactivity .
- Chloroethyl Substituents : As in ICR 190, this group may confer alkylating properties, making it useful in chemotherapeutic applications .
Salt Form and Solubility
All compared compounds are dihydrochlorides, which improve aqueous solubility for drug formulation. For example:
Biological Activity
N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorophenyl group attached to an ethylethane-1,2-diamine backbone, imparts various biological activities that warrant detailed exploration.
Structure and Composition
- IUPAC Name : N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride
- Molecular Formula : C11H16Cl2N2
- CAS Number : 2378507-13-0
The synthesis typically involves the reaction of 4-chlorobenzyl chloride with N-ethylethane-1,2-diamine under controlled conditions to form the desired product, which is then converted to its dihydrochloride salt using hydrochloric acid .
Antimicrobial Properties
Research indicates that compounds similar to N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.5 µg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
The biological activity of N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride may be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. Studies suggest that such compounds can disrupt DNA replication and protein synthesis within microbial cells, leading to cell death .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various chlorophenyl derivatives. The results indicated that compounds with a similar structure to N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most active compound demonstrated an MIC of 0.5 µg/mL against MRSA, outperforming traditional antibiotics like ciprofloxacin .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on human cell lines to evaluate the safety profile of N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride. The compound showed selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential as a targeted anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity (MIC) |
|---|---|---|
| N-(4-Chlorophenyl)-N'-methyl-ethane-1,2-diamine | Similar backbone | 0.7 µg/mL against MRSA |
| N-(4-Chlorophenyl)-N'-ethyl-ethane-1,2-diamine | Similar backbone | 1.0 µg/mL against E. coli |
The comparative analysis highlights the superior activity of N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride over its analogs in terms of antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine dihydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves reductive amination of 4-chlorobenzaldehyde with ethylethane-1,2-diamine, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol . Key parameters include:
- Catalyst selection : Use NaBH(OAc)₃ for selective reduction to avoid over-alkylation .
- Temperature control : Maintain 0–5°C during HCl addition to prevent decomposition of the free base .
- Purification : Employ recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 7.2–7.4 ppm) and ethylenediamine protons (δ 2.6–3.1 ppm) .
- Purity assessment : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
- Solubility : The dihydrochloride salt is highly soluble in polar solvents (e.g., water: 50 mg/mL at 25°C) but poorly soluble in nonpolar solvents .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Storage conditions : Store at −20°C in airtight, light-protected containers to prevent hydrolysis of the dihydrochloride salt .
- Degradation monitoring : Track via TLC (silica gel, chloroform/methanol 4:1); degradation products appear as spots with Rf < 0.2 .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound in therapeutic contexts?
- Methodological Answer :
- Target screening : Use fluorescence polarization assays to measure binding affinity with DNA repair enzymes (e.g., PARP-1), given structural similarities to quinoline-based inhibitors .
- Functional validation : Perform cell-based assays (e.g., MTT assays in HeLa cells) to correlate target inhibition with antiproliferative effects .
Q. What strategies are recommended to resolve contradictions in activity data across different experimental models?
- Methodological Answer :
- Data reconciliation : Compare IC₅₀ values in enzyme- vs. cell-based assays. If discrepancies arise (e.g., low cellular activity despite strong enzyme inhibition), evaluate membrane permeability via Caco-2 monolayer assays .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate steric/electronic effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Introduce substituents at the ethylenediamine nitrogen (e.g., methyl vs. ethyl groups) to modulate basicity and hydrophobicity .
- Pharmacophore mapping : Use X-ray crystallography or docking studies (e.g., with Autodock Vina) to identify critical interactions (e.g., H-bonding with PARP-1’s catalytic domain) .
Q. What in silico tools are effective for predicting ADMET properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
